![molecular formula C13H9N3OS B12287480 N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)

N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

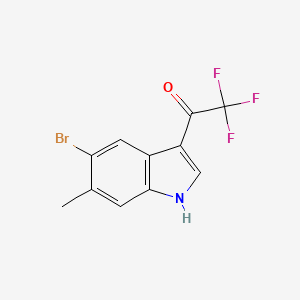

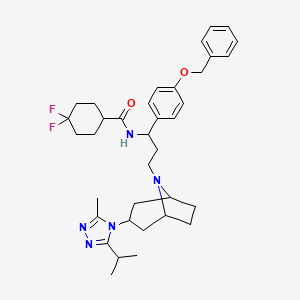

N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide est un composé qui combine deux motifs hétérocycliques bioactifs : le thiazole et la pyridine. Cette fusion donne une structure unique avec de multiples sites réactifs, ce qui en fait une cible précieuse pour la découverte et le développement de médicaments. Le composé a suscité un intérêt important en raison de ses activités pharmacologiques potentielles, notamment ses propriétés antioxydantes, antimicrobiennes, anti-inflammatoires et antitumorales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide implique généralement la construction de l’échafaudage thiazolo[4,5-b]pyridine. Une méthode courante commence par des dérivés de thiazole ou de thiazolidine, suivie d’une annulation de pyridine. Les conditions de réaction comprennent souvent un léger excès d’acétate de sodium (AcONa) et une quantité catalytique de N-méthylmorpholine .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L’approche générale impliquerait l’optimisation de la voie de synthèse pour une production à grande échelle, en garantissant un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées.

Analyse Des Réactions Chimiques

Types de réactions

La N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé.

Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des températures contrôlées et des solvants spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés de thiazolo[4,5-b]pyridine, tandis que les réactions de substitution pourraient introduire de nouveaux groupes fonctionnels dans la partie benzamide.

Applications de la recherche scientifique

La this compound a un large éventail d’applications en recherche scientifique :

Chimie : Le composé est utilisé comme bloc de construction pour synthétiser de nouveaux composés hétérocycliques avec une activité biologique potentielle.

Biologie : Il est étudié pour ses propriétés antimicrobiennes et anti-inflammatoires, ce qui en fait un candidat pour le développement de nouveaux antibiotiques et anti-inflammatoires.

Médecine : L’activité antitumorale du composé est particulièrement intéressante en recherche contre le cancer, où il est exploré comme agent chimiothérapeutique potentiel.

Applications De Recherche Scientifique

N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for synthesizing novel heterocyclic compounds with potential bioactivity.

Biology: It is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new antibiotics and anti-inflammatory drugs.

Medicine: The compound’s antitumor activity is of particular interest in cancer research, where it is explored as a potential chemotherapeutic agent.

Mécanisme D'action

Le mécanisme d’action de la N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de se lier à diverses enzymes et récepteurs, modulant leur activité. Par exemple, il a été rapporté qu’il inhibe la phosphoinositide 3-kinase (PI3K), une enzyme clé impliquée dans les voies de croissance et de survie cellulaires . Cette inhibition peut entraîner une réduction de la prolifération cellulaire et une augmentation de l’apoptose, ce qui en fait un agent anticancéreux potentiel.

Comparaison Avec Des Composés Similaires

La N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide peut être comparée à d’autres composés similaires, tels que :

Dérivés de thiazolo[5,4-b]pyridine : Ces composés présentent également un large spectre d’activités pharmacologiques, notamment des propriétés antioxydantes et antimicrobiennes.

N-(Pyridin-2-yl)benzamides : Ces composés partagent une structure de base similaire mais peuvent avoir des groupes fonctionnels différents, ce qui entraîne des variations dans leur activité biologique.

Le caractère unique de la this compound réside dans sa combinaison spécifique de motifs thiazole et pyridine, ce qui fournit un échafaudage polyvalent pour une fonctionnalisation et une optimisation ultérieures dans le développement de médicaments .

Propriétés

IUPAC Name |

N-([1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-12(9-5-2-1-3-6-9)16-13-15-11-10(18-13)7-4-8-14-11/h1-8H,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLSRLJIMSYITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)

![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)